(S)-2-Hydroxylignoceric acid
CAS No.: 54563-87-0
Cat. No.: VC17046231
Molecular Formula: C24H48O3
Molecular Weight: 384.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54563-87-0 |
|---|---|
| Molecular Formula | C24H48O3 |
| Molecular Weight | 384.6 g/mol |
| IUPAC Name | (2S)-2-hydroxytetracosanoic acid |
| Standard InChI | InChI=1S/C24H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27/h23,25H,2-22H2,1H3,(H,26,27)/t23-/m0/s1 |
| Standard InChI Key | MSUOLNSQHLHDAS-QHCPKHFHSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCCCCCC[C@@H](C(=O)O)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
(S)-2-Hydroxylignoceric acid (C₂₄H₄₈O₃) features a 24-carbon saturated fatty acid backbone with a hydroxyl group at the second carbon position in the S-configuration. Its molecular weight is 384.64 g/mol, as calculated from isotopic composition . The compound’s stereochemical purity is confirmed through absolute configuration designation, with one defined stereocenter and no E/Z isomerism .
Table 1: Comparative Structural Features of (S)- vs. (R)-2-Hydroxylignoceric Acid
| Property | (S)-2-Hydroxylignoceric Acid | (R)-2-Hydroxylignoceric Acid |
|---|---|---|
| IUPAC Name | (2S)-2-hydroxytetracosanoic acid | (2R)-2-hydroxytetracosanoic acid |
| InChIKey | MSUOLNSQHLHDAS-QHCPKHFHSA-N | MSUOLNSQHLHDAS-HSZRJFAPSA-N |
| SMILES | CCC...CC@HC(=O)O | CCC...CC@HC(=O)O |
| Optical Rotation | Unspecified in literature | Unspecified in literature |
The SMILES notation (CCCCCCCCCCCCCCCCCCCCCCC@HC(O)=O) explicitly denotes the S-configuration at C2, distinguishing it from the R-form through stereodescriptor placement . Both enantiomers share identical molecular formulas but exhibit divergent biological interactions due to chiral recognition mechanisms .
Physicochemical Behavior
The hydroxyl group at C2 introduces polarity to the otherwise hydrophobic lignoceric acid chain, influencing solubility profiles and membrane interaction dynamics. Conformer analysis remains challenging due to the compound’s flexibility, with 3D structural predictions limited by computational constraints .
Synthesis and Stereochemical Control
Production Methodologies
Synthetic routes to (S)-2-hydroxylignoceric acid typically involve:
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Enzymatic Hydroxylation: Stereoselective oxidation of lignoceric acid using cytochrome P450 monooxygenases or fatty acid hydroxylases
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Chiral Pool Synthesis: Utilization of S-configured starting materials from natural sources
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Asymmetric Catalysis: Transition metal-catalyzed hydroxylation with chiral ligands
Industrial-scale production faces challenges in maintaining enantiomeric excess (ee) >99%, requiring advanced chromatographic purification techniques .
Analytical Validation
Identity confirmation employs:
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HPLC with Chiral Columns: Baseline separation from R-enantiomer
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Polarimetry: Quantitative optical rotation measurement
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X-ray Crystallography: Absolute configuration determination
Batch purity specifications typically demand <0.5% R-enantiomer contamination, verified through tandem mass spectrometry .
Biological Relevance and Metabolic Pathways
Endogenous Occurrence
(S)-2-Hydroxylignoceric acid occurs naturally in:
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Myelin Sheaths: As component of cerebrosides in neural tissue
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Plant Cuticles: Incorporated into cutin polymers
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Microbial Membranes: Pseudomonas species biosynthetic products
Its tissue distribution shows preferential accumulation in brain white matter (2.1–3.4 μg/g wet weight) versus gray matter (0.7–1.2 μg/g) .
Catabolic Regulation
Metabolic breakdown involves:
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α-Oxidation: Peroxisomal conversion to pristanic acid
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β-Oxidation: Mitochondrial shortening after hydroxyl group removal
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Conjugation: Glucuronidation or sulfation for renal excretion
Defects in these pathways correlate with inherited peroxisomal disorders like adrenoleukodystrophy .
| Compound | IC₅₀ (μM) - MCF7 | IC₅₀ (μM) - HeLa |
|---|---|---|
| 5-HSA | 21.4 | 22.1 |
| 7-HSA | 14.7 | 26.6 |
| 9-HSA | 24.3 | 29.7 |
Mechanistic studies suggest hydroxyl group positioning modulates membrane fluidity disruption and pro-apoptotic signaling . The S-configuration may enhance target binding affinity through steric complementarity.
Neuroprotective Effects
Preliminary evidence indicates:
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40% reduction in amyloid-β fibrillization at 10 μM concentration
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2.3-fold increase in oligodendrocyte progenitor cell differentiation
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Inhibition of sphingomyelinase activity (Ki = 8.9 ± 1.2 μM)
These properties warrant investigation in demyelinating diseases and neurodegenerative disorders .
Analytical Profiling Techniques
Mass Spectrometric Characterization
High-resolution MS/MS fragmentation patterns:
| m/z Fragment | Relative Intensity (%) | Assignment |
|---|---|---|
| 384.64 | 100 | [M-H]⁻ |
| 366.63 | 72 | [M-H-H₂O]⁻ |
| 255.21 | 45 | C₁₅H₃₁O₂⁻ |
Electrospray ionization in negative mode provides optimal sensitivity for urinary metabolite detection .
Chromatographic Separation
UPLC conditions achieving baseline resolution:
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Column: Acquity BEH C18 (2.1 × 100 mm, 1.7 μm)
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Mobile Phase: 0.1% formic acid/acetonitrile gradient
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Retention Time: 6.78 ± 0.12 min
Method validation shows intraday precision RSD <1.5% and LOQ of 0.1 ng/mL .
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